molecular formula C8H14Cl2N4 B14852274 2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride

2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride

Cat. No.: B14852274
M. Wt: 245.18 g/mol
InChI Key: ZNZGJSLHXOMREP-ASFQMPEOSA-N
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Description

2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, which can be leveraged in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride typically involves the deuteration of 1-pyrimidin-2-ylpiperazine. This process can be achieved through several methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process is optimized to ensure high yields and purity of the final product. The use of deuterated solvents and catalysts is common in these industrial methods .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated pyrimidine derivatives, while reduction can produce deuterated piperazine derivatives .

Scientific Research Applications

2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.

    Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: Applied in the production of stable isotopes for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride involves the replacement of hydrogen atoms with deuterium atoms. This substitution can affect the compound’s physical and chemical properties, such as bond strength and reaction rates. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,5,5,6,6-Octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride is unique due to its specific deuteration pattern and the presence of the dihydrochloride group. This combination can enhance its stability and solubility, making it particularly useful in certain research and industrial applications .

Properties

Molecular Formula

C8H14Cl2N4

Molecular Weight

245.18 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-pyrimidin-2-ylpiperazine;dihydrochloride

InChI

InChI=1S/C8H12N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h1-3,9H,4-7H2;2*1H/i4D2,5D2,6D2,7D2;;

InChI Key

ZNZGJSLHXOMREP-ASFQMPEOSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=CC=N2)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=NC=CC=N2.Cl.Cl

Origin of Product

United States

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